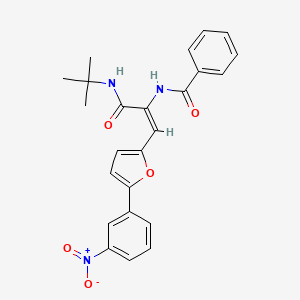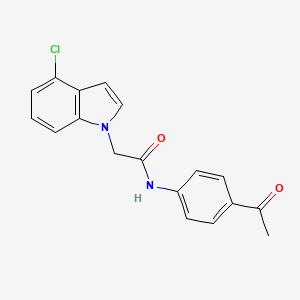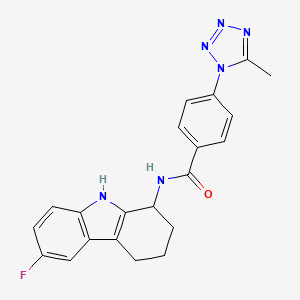![molecular formula C15H20N2O4S B11148830 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B11148830.png)
2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone typically involves multiple steps, including the formation of the benzofuran ring and the attachment of the piperazine moiety. Common synthetic routes may include:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes or ketones.
Attachment of Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions with appropriate halogenated intermediates.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenated compounds or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Involvement in signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1-benzofuran-6-yl)-1-piperazin-1-ylethanone: Lacks the methylsulfonyl group.
2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(methylthio)piperazin-1-yl]ethanone: Contains a methylthio group instead of a methylsulfonyl group.
Uniqueness
The presence of the methylsulfonyl group in 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone may confer unique properties, such as increased solubility or specific biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C15H20N2O4S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C15H20N2O4S/c1-22(19,20)17-7-5-16(6-8-17)15(18)11-12-2-3-13-4-9-21-14(13)10-12/h2-3,10H,4-9,11H2,1H3 |
InChI Key |
OBKVOPHGQRCLGE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CC3=C(CCO3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(furan-2-yl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl]acetamide](/img/structure/B11148751.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11148761.png)
![N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11148763.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11148767.png)
![2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11148774.png)
![4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B11148782.png)
![2-(2-Cyclopentylethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11148784.png)
![(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11148786.png)

![5-ethoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11148809.png)
![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-[3-(dimethylamino)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11148810.png)
![5-(4-ethoxy-3-methoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11148821.png)

